5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H4BrF3O2S and its molecular weight is 325.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid” are currently unknown. The compound is a specialty product for proteomics research applications
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst to form new carbon-carbon bonds . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . These reactions are key in the synthesis of various organic compounds, affecting pathways related to carbon-carbon bond formation . The downstream effects of these pathways can vary widely depending on the specific context and other reactants involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As a specialty product for proteomics research applications , it may be used to study protein structures and functions. The specific effects would depend on the compound’s targets and mode of action.
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF3O2S/c11-4-1-2-6-5(3-4)7(10(12,13)14)8(17-6)9(15)16/h1-3H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKJYBHVYICJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40837231 | |
Record name | 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40837231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826995-52-2 | |
Record name | 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40837231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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